molecular formula C18H16F3N3O B2758758 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide CAS No. 1787914-14-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide

Cat. No. B2758758
CAS RN: 1787914-14-0
M. Wt: 347.341
InChI Key: BADVGLBUCBKGPV-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by Pfizer in 2014 and has since been the subject of several scientific studies. In

Scientific Research Applications

Crystal Structure Analysis

  • Research has been conducted on the crystal structure and Hirshfeld surface analysis of related benzamide derivatives. These studies provide insights into molecular orientations and interactions, which are crucial for understanding the compound's physical and chemical properties (Artheswari, Maheshwaran, & Gautham, 2019).

Histone Deacetylase Inhibition

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as a histone deacetylase (HDAC) inhibitor. This highlights its potential in cancer therapy, as HDAC inhibitors play a significant role in regulating gene expression and cell cycle progression (Zhou et al., 2008).

Key Intermediate in Antibiotic Synthesis

  • Certain benzamide derivatives serve as key intermediates in synthesizing antibiotics for treating respiratory tract infections, emphasizing their role in pharmaceutical development (Lall et al., 2012).

Potassium Channel Openers

  • A series of N-pyridyl benzamide derivatives have been explored as potassium channel openers for treating epilepsy and pain. This demonstrates their application in developing neurological disorder treatments (Amato et al., 2011).

Photocatalytic Degradation

  • The photocatalytic degradation kinetics of pyridine, a component of benzamide structures, have been studied. This research is relevant in environmental science for pollutant degradation and water purification (Maillard-Dupuy et al., 1994).

Synthesis Routes

  • Innovative synthesis routes for benzamide derivatives have been explored, highlighting the chemical versatility and potential for various industrial and pharmaceutical applications (Cacchi, Fabrizi, & Filisti, 2008).

Molecular Structure Determination

  • Detailed studies on the molecular structure of benzamide derivatives provide foundational knowledge for drug design and development, particularly for targeting specific biological receptors or pathways (Prasad et al., 1979).

Applications in Organic Synthesis

  • Benzamide derivatives have been utilized in various organic synthesis processes, showcasing their role in the creation of complex organic compounds (Gholivand, Pourayoubi, & Mostaanzadeh, 2004).

Anticancer Studies

  • Pt(II) pyridinium amidate complexes, including benzamide derivatives, have been synthesized and evaluated for their anticancer activity, indicating their potential in cancer treatment (Muller et al., 2016).

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)15-6-1-4-14(12-15)17(25)23-9-3-10-24-11-7-13-5-2-8-22-16(13)24/h1-2,4-8,11-12H,3,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVGLBUCBKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide

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